GRL-8234

BACE1 inhibition cellular potency structure-activity relationship

GRL-8234 (CAS 913071-81-5) is a potent, blood-brain barrier (BBB)-penetrant small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1; memapsin 2; β-secretase). It was rationally designed through structure-based optimization of a peptidomimetic hydroxyethylamine isostere scaffold.

Molecular Formula C36H42N4O6S
Molecular Weight 658.8 g/mol
Cat. No. B1263897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGRL-8234
SynonymsGRL 8234
GRL-8234
GRL8234
Molecular FormulaC36H42N4O6S
Molecular Weight658.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C2=CC(=CC(=C2)N(C)S(=O)(=O)C)C(=O)NC(CC3=CC=CC=C3)C(CNCC4=CC(=CC=C4)OC)O
InChIInChI=1S/C36H42N4O6S/c1-25(28-15-9-6-10-16-28)38-35(42)29-20-30(22-31(21-29)40(2)47(4,44)45)36(43)39-33(19-26-12-7-5-8-13-26)34(41)24-37-23-27-14-11-17-32(18-27)46-3/h5-18,20-22,25,33-34,37,41H,19,23-24H2,1-4H3,(H,38,42)(H,39,43)/t25-,33+,34-/m1/s1
InChIKeyHIQWWDCRULXYDF-SWROZOJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GRL-8234: A Well-Characterized Small-Molecule BACE1 Inhibitor for Alzheimer's Disease Research Procurement


GRL-8234 (CAS 913071-81-5) is a potent, blood-brain barrier (BBB)-penetrant small-molecule inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1; memapsin 2; β-secretase). It was rationally designed through structure-based optimization of a peptidomimetic hydroxyethylamine isostere scaffold [1]. The compound exhibits an enzyme inhibitory constant (Ki) of 1.8 nM against recombinant BACE1, a cellular IC50 of 1 nM in Chinese hamster ovary (CHO) cells, and has undergone extensive in vivo validation in transgenic Alzheimer's disease (AD) mouse models including Tg2576 and 5XFAD [1][2].

Why BACE1 Inhibitor Interchangeability Is Not Supported: The Case for GRL-8234 Selection


BACE1 inhibitors are not functionally identical despite sharing a common molecular target. Early peptide-based inhibitors such as OM99-2 (Ki = 1.6 nM) lacked cellular potency and selectivity, while later clinical candidates like verubecestat (MK-8931) have been associated with dose-dependent cognitive worsening in clinical trials, likely due to on-target BACE1 over-inhibition of physiological substrates [1][2]. GRL-8234 occupies a distinct position: it combines nanomolar cellular potency, quantified selectivity over the related aspartyl proteases BACE2 and cathepsin D, and robust BBB penetration validated by direct brain Aβ reduction. Substituting another BACE1 inhibitor without matched selectivity, brain exposure, or in vivo pharmacodynamic characterization risks confounding experimental outcomes in AD research models.

GRL-8234 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Cellular Potency Superiority: GRL-8234 vs. Its Immediate Predecessor Compound 23

In a direct head-to-head comparison within the same study, GRL-8234 (compound 24) exhibited a Ki of 1.8 nM against recombinant BACE1, representing a 15-fold improvement over its immediate predecessor compound 23 (Ki = 27 nM). The cellular potency difference was even more pronounced: GRL-8234 achieved an IC50 of 1 nM in CHO cells compared to 200 nM for compound 23, a 200-fold enhancement [1]. This demonstrates that structural modifications at the P2' and P3 positions significantly improved both target engagement and cell permeability.

BACE1 inhibition cellular potency structure-activity relationship

Selectivity Over BACE2 and Cathepsin D: Quantified Discrimination Against Related Aspartyl Proteases

GRL-8234 was evaluated against recombinant memapsin 1 (BACE2) and human cathepsin D. It displayed >39-fold selectivity over BACE2 and >23-fold selectivity over cathepsin D [1]. By comparison, the earlier inhibitor OM99-2 (Ki = 1.6 nM for BACE1) exhibited less favorable selectivity, and many first-generation peptidomimetic BACE1 inhibitors lacked any reported selectivity margins [1]. While later inhibitors have achieved higher selectivity (e.g., >7,000-fold over BACE2), GRL-8234's balanced selectivity profile combined with its extensive in vivo validation remains a practical differentiator for researchers who require a well-characterized tool compound.

BACE1 selectivity BACE2 cathepsin D off-target profiling

In Vivo Pharmacodynamic Response: Plasma Aβ40 Reduction After Single-Dose Administration in Tg2576 Mice

A single intraperitoneal dose of GRL-8234 at 8 mg/kg produced a 65% reduction in plasma Aβ40 concentration at 3 hours post-administration in Tg2576 transgenic mice, relative to both vehicle-treated controls and the treated animals' own baseline levels (p=0.000012 vs. vehicle; p=0.0072 vs. baseline) [1]. This magnitude of acute plasma Aβ reduction is consistent with significant inhibition of brain BACE1 activity, as plasma Aβ in young Tg2576 mice is almost entirely brain-derived [1]. In contrast, the predecessor compound 3 (Ki=1.1 nM) achieved only a 30% reduction of Aβ40 under similar conditions, indicating that GRL-8234's superior cellular potency translates into enhanced in vivo target engagement [1].

in vivo pharmacodynamics plasma Aβ Tg2576 BACE1 inhibition

Blood-Brain Barrier Penetration Confirmed by Brain Aβ40 Reduction and Independent CNS Exposure Studies

GRL-8234's BBB penetration was confirmed by direct measurement of brain Aβ40 reduction: a single 4 mg/kg i.p. dose reduced brain Aβ40 levels by 15-20% at 2 hours post-administration in Tg2576 mice [1]. Additional pharmacokinetic studies in rats demonstrated robust brain exposure [1]. This is a critical differentiator because many peptidomimetic BACE1 inhibitors, including the highly potent early lead OM99-2, failed to achieve meaningful brain exposure despite enzyme inhibitory activity in the low nanomolar range. GRL-8234's CNS penetration is attributed to specific structural features—namely, the (R)-α-methylbenzyl substitution at P3 and 3-methoxybenzyl group at P2'—that enhance lipophilicity while maintaining target affinity [1].

blood-brain barrier brain penetration CNS exposure Aβ reduction

Cognitive Rescue Validated Across Two Independent Transgenic AD Mouse Models

GRL-8234 is one of the few BACE1 tool inhibitors with replicate cognitive rescue data from independent laboratories and mouse models. In Tg2576 mice, chronic GRL-8234 treatment (5-7.5 months) significantly improved performance in the Morris water maze, with treated animals showing cognitive function indistinguishable from wild-type controls, associated with reduced brain amyloid plaque load [1]. In a separate study using 5XFAD mice, chronic GRL-8234 administration (33.4 mg/kg i.p., 28 days) rescued contextual memory deficits in the fear conditioning paradigm at 6-8 months of age [2]. Most notably, in young (4-month-old) 5XFAD mice, GRL-8234 reversed accelerated long-term forgetting almost completely back to wild-type control levels, a sensitive cognitive paradigm not previously demonstrated with other BACE1 inhibitors [2]. This cross-model, cross-laboratory reproducibility is not available for most alternative BACE1 tool compounds.

cognitive rescue Tg2576 5XFAD Morris water maze contextual fear conditioning

CYP3A4 Interaction Profile: Lower Predicted Drug-Drug Interaction Risk vs. Clinical BACE1 Candidates

GRL-8234 exhibited an IC50 of 696 nM against CYP3A4, the major drug-metabolizing cytochrome P450 isoform [1]. This is approximately 700-fold above its BACE1 Ki, indicating a wide therapeutic index with respect to CYP3A4 inhibition. In contrast, clinical BACE1 inhibitors such as verubecestat have been associated with liver enzyme elevations and drug-drug interaction concerns in clinical development, partly attributed to off-target pharmacology [2]. While direct CYP3A4 IC50 data for verubecestat are not publicly reported in comparable assay formats, GRL-8234's weak CYP3A4 inhibition profile supports its utility in combination therapy studies—for example, recent work demonstrating synergistic cognitive benefits when GRL-8234 is co-administered with memantine in 5XFAD mice [3].

CYP3A4 drug-drug interaction metabolic stability off-target liability

Optimal Application Scenarios for GRL-8234 Based on Verified Differentiation Evidence


Chronic In Vivo Efficacy Studies in Transgenic AD Mouse Models Requiring Long-Term Dosing

GRL-8234 is uniquely suited for chronic dosing paradigms (2-7.5 months) in Tg2576 or 5XFAD mice where sustained brain BACE1 inhibition is required to reverse established cognitive deficits. Its 65% single-dose plasma Aβ40 reduction [1] and confirmed brain Aβ40 lowering support once-daily i.p. dosing at 33.4 mg/kg, a regimen that has produced statistically significant cognitive rescue in multiple laboratories [2][3].

Combination Therapy Studies Investigating Synergy with Symptomatic AD Drugs

The CYP3A4 IC50 of 696 nM indicates a low risk of pharmacokinetic interactions, making GRL-8234 a preferred BACE1 inhibitor for combination therapy experiments. Recent work has demonstrated synergistic cognitive benefits when GRL-8234 is co-administered with memantine (10 mg/kg) in 12-month-old 5XFAD mice, where neither drug alone was effective [4].

Presymptomatic AD Intervention Studies Using Sensitive Cognitive Endpoints

GRL-8234's ability to reverse accelerated long-term forgetting in young (4-month-old) 5XFAD mice without impairing contextual memory formation [3] makes it the tool compound of choice for studying BACE1 intervention at presymptomatic disease stages, a paradigm shift toward earlier therapeutic windows now being explored clinically.

Target Engagement Validation and Biomarker Studies Linking BACE1 Inhibition to Aβ Dynamics

GRL-8234's well-characterized pharmacodynamic profile—including dose-dependent plasma and brain Aβ reduction within 2-3 hours of administration [1]—enables acute target engagement studies where researchers need to correlate BACE1 inhibition with downstream biomarker changes (Aβ40, Aβ42, sAPPβ) without confounding chronic adaptive effects.

Quote Request

Request a Quote for GRL-8234

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.